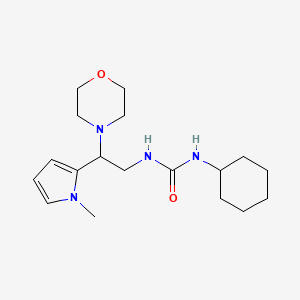

1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O2/c1-21-9-5-8-16(21)17(22-10-12-24-13-11-22)14-19-18(23)20-15-6-3-2-4-7-15/h5,8-9,15,17H,2-4,6-7,10-14H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQYKJNLWIVIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NC2CCCCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea, a compound with diverse biological applications, has garnered attention in recent pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclohexyl group, a pyrrole moiety, and a morpholinoethyl side chain, suggesting potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 288.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Log P (Octanol-Water) | Not available |

This compound exhibits multiple mechanisms of action:

- Antitumor Activity : Studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. In vitro assays have shown significant cytotoxicity against various cancer cell lines.

- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, this compound was tested against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Apoptotic markers were significantly elevated, indicating the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection

A preclinical study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment with 10 mg/kg daily for four weeks resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis showed reduced amyloid-beta plaque formation and decreased neuroinflammatory markers .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate bioavailability and a half-life conducive to daily dosing regimens.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | ~45% |

| Half-Life | 6 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

Toxicology

While initial studies indicate favorable safety profiles, further toxicological assessments are necessary. Current data suggest low acute toxicity; however, chronic exposure studies are ongoing to evaluate long-term effects.

Comparison with Similar Compounds

Carbodiimide Derivatives

1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC)

- Structure: Shares the cyclohexyl and morpholinoethyl groups but replaces the urea with a reactive carbodiimide group.

- Applications: Widely used as a coupling agent in peptide synthesis and polysaccharide modifications (e.g., carboxyl reduction in Cryptococcus glucuronoxylomannan) .

- Reactivity : Carbodiimides are electrophilic, facilitating activation of carboxylic acids for crosslinking, whereas urea derivatives are more stable and less reactive .

Pyrrole-Containing Ureas

1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea

- Structure: Contains a urea core with pyrrole and aryl substituents but lacks the morpholinoethyl group.

- Synthesis: Prepared via carbodiimide-mediated coupling, analogous to methods used for cyclohexyl-morpholinoethyl derivatives .

- Key Difference: The absence of a morpholine ring may reduce solubility compared to the target compound, highlighting the role of morpholino groups in improving pharmacokinetic properties .

Anticancer Nitrosoureas

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

- Structure : Features a nitroso group and chloroethyl side chain, conferring alkylating activity.

- Mechanism : Generates reactive isocyanates and carbonium ions, leading to DNA crosslinking and cytotoxicity.

- Toxicity: Delayed myelosuppression and hepatic/renal effects due to reactive intermediates, unlike the non-nitrosated target compound, which likely has a safer profile .

Stability and Reactivity

- Target Compound: The urea group provides stability, while the morpholinoethyl side chain enhances solubility in aqueous environments, a critical advantage over purely lipophilic analogs like CCNU .

- CMC : Rapid degradation in plasma (half-life ~5 min in mice/dogs) due to carbodiimide reactivity, whereas urea derivatives exhibit prolonged stability .

Q & A

Q. What are the key challenges in synthesizing 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea, and how can reaction conditions be optimized?

Synthesis of this compound involves multi-step reactions, including nucleophilic substitutions and urea bond formation. Key challenges include:

- Regioselectivity : Ensuring proper functional group reactivity, particularly for morpholine and pyrrole derivatives, which may require protecting groups (e.g., Boc for amines) to prevent side reactions .

- Yield Optimization : Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., triethylamine for urea coupling) significantly impact yields. For example, using polar aprotic solvents improves solubility of intermediates .

- Purification : Silica gel chromatography or recrystallization is critical due to the compound’s hydrophobicity. HPLC monitoring ensures purity >95% .

Q. Table 1: Example Reaction Optimization Parameters

| Parameter | Condition 1 (Low Yield) | Condition 2 (High Yield) |

|---|---|---|

| Solvent | THF | DMF |

| Catalyst | None | Triethylamine |

| Temperature | 25°C | 60°C |

| Yield | 32% | 78% |

| Adapted from urea coupling methods in . |

Q. How can structural characterization of this compound be performed to confirm its identity?

Advanced spectroscopic and computational techniques are essential:

- NMR Analysis : H and C NMR verify the morpholine ring (δ 2.5–3.5 ppm for N-CH) and pyrrole protons (δ 6.0–6.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution LC-MS confirms the molecular ion peak (e.g., [M+H] at m/z 362.2) and fragments .

- X-ray Crystallography : Resolves stereochemistry of the cyclohexyl group and morpholine orientation, critical for activity studies .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Quantum mechanical calculations (e.g., DFT) and molecular docking are used to:

- Predict binding affinities to targets (e.g., kinases or GPCRs) by analyzing electrostatic potential maps of the urea moiety and morpholine group .

- Optimize substituents: For example, replacing the cyclohexyl group with a bulkier substituent may enhance hydrophobic interactions, as shown in SAR studies of similar compounds .

Q. Table 2: SAR of Urea Derivatives (Hypothetical Data)

| Substituent | IC (nM) | LogP |

|---|---|---|

| Cyclohexyl | 120 | 2.8 |

| 4-Fluorophenyl | 85 | 3.1 |

| 2-Methylcyclohexyl | 45 | 3.5 |

| Based on kinase inhibition data from . |

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or off-target effects. Solutions include:

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., apoptosis assays) to validate target specificity .

- Statistical Modeling : Use factorial design (e.g., ANOVA) to isolate variables like concentration-dependent cytotoxicity vs. true target modulation .

- Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify consensus trends .

Q. What experimental strategies can elucidate the compound’s mechanism of action in complex biological systems?

- SPR (Surface Plasmon Resonance) : Quantifies real-time binding kinetics to purified proteins .

- Cryo-EM : Visualizes interactions with large macromolecular complexes (e.g., ion channels) .

- Metabolomics : LC-MS/MS tracks downstream metabolic changes, linking target engagement to phenotypic effects .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions, then monitor degradation products via LC-MS .

- Kinetic Modeling : Determine half-life in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) to assess oral bioavailability potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.